molecular formula C6H6N4 B1322835 Imidazo[1,2-A]pyrimidin-7-amine CAS No. 462651-80-5

Imidazo[1,2-A]pyrimidin-7-amine

Katalognummer B1322835
CAS-Nummer: 462651-80-5
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: BOJQXJHNUIWISM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-A]pyrimidin-7-amine is a chemical compound with the CAS Number: 462651-80-5 and a molecular weight of 134.14 . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

Imidazo[1,2-A]pyrimidin-7-amine has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . A new synthetic strategy for the preparation of imidazo[1,2-A]pyrimidin-7-amine has been reported, which is based on the electrocyclization reaction of imino pyridinium salts upon treatment with a strong base .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-A]pyrimidin-7-amine is characterized by a fused bicyclic 5,6 heterocycle . The structure has been functionalized at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .


Chemical Reactions Analysis

Imidazo[1,2-A]pyrimidin-7-amine has been functionalized through different chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . It has also been functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

Imidazo[1,2-A]pyrimidin-7-amine has a molecular weight of 134.14 . More detailed physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Imidazo[1,2-A]pyrimidin-7-amine derivatives have been widely studied for their potential in pharmaceuticals. They are commonly used as antibacterial, antiviral, anti-inflammatory, and antitumor drugs due to their heterocyclic groups such as imidazole and pyrimidine . These compounds are also explored as potential corrosion inhibitors to protect steel from environmental corrosion, which is crucial in pharmaceutical manufacturing environments .

Materials Science

In the field of materials science, these derivatives show promise in the development of new materials with specific properties suitable for technological applications. They have been reported to contribute to innovations in optoelectronic devices and sensors .

Cancer Research

Imidazo[1,2-A]pyrimidin-7-amine compounds have been identified as potential anti-cancer drugs . Their ability to interfere with cancer cell growth and proliferation makes them valuable in the search for new cancer therapies .

Imaging and Microscopy

These compounds have applications in imaging and microscopy as emitters for confocal microscopy . This allows for enhanced imaging techniques that can be used in various scientific research fields .

Antimicrobial Research

The antimicrobial properties of Imidazo[1,2-A]pyrimidin-7-amine make it a candidate for developing new antimicrobial agents that can be used to treat infections caused by bacteria and viruses .

Antiviral Research

Given the ongoing need for effective antiviral drugs, research into Imidazo[1,2-A]pyrimidin-7-amine derivatives has shown potential in creating compounds that can combat viral infections .

Anti-Tuberculosis (TB) Activity

Recent developments have highlighted the efficacy of Imidazo[1,2-A]pyrimidin-7-amine analogues against tuberculosis (TB), including drug-resistant strains. These compounds show significant in vitro anti-TB activity against replicating and non-replicating strains of TB .

Synthesis of Novel Compounds

The chemical structure of Imidazo[1,2-A]pyrimidin-7-amine allows for its use in multicomponent reactions to synthesize novel compounds with potential biological activity. This is particularly useful in creating new molecules for further pharmacological study .

Safety And Hazards

Imidazo[1,2-A]pyrimidin-7-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Imidazo[1,2-A]pyrimidin-7-amine and its analogues have wide-ranging applications in medicinal chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Eigenschaften

IUPAC Name

imidazo[1,2-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJQXJHNUIWISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629492
Record name Imidazo[1,2-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-A]pyrimidin-7-amine

CAS RN

462651-80-5
Record name Imidazo[1,2-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Intermediate 7 was prepared using methods analogous to those described for Intermediate 6 except 2,4-diaminopyrimidine was the starting material. MS (ESI+): calcd for C6H6N4 m/z 134.06, found 135.1 (M+H)+. 1H NMR (d4-methanol): 8.27 (d, J=7.2, 1H), 7.31 (d, J=1.8, 1H), 7.18 (d, J=1.8, 1H), 6.35 (d, J=7.2, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the solution of pyrimidine-2,4-diamine (3.0 g, 0.027 mol) in ethanol (90 mL) and aqueous NaHCO3 (2M, 20 mL) was added 2-chloroacetaldehyde (4.3 g, 0.055 mol). The mixture was stirred at 70° C. overnight. TLC showed the starting material disappeared. The solvent was removed under reduced pressure and the residue was extracted with ethyl acetate (3×30 mL). The combined organic layer was concentrated under reduced pressure and the residue was purified by silica-gel column chromatography eluting with 1:5 petroleum ether/ethyl acetate to afford 199a as a white solid (2.2 g, 60%). MS: [M+H]+ 135.1.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-A]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-A]pyrimidin-7-amine
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-A]pyrimidin-7-amine
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-A]pyrimidin-7-amine
Reactant of Route 5
Imidazo[1,2-A]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-A]pyrimidin-7-amine

Q & A

Q1: What is the significance of developing PET tracers targeting tau aggregates in Alzheimer's Disease?

A1: Alzheimer's disease is characterized by the presence of both tau neurofibrillary tangles and beta-amyloid (Aβ) plaques in the brain. While both contribute to the disease pathology, recent research suggests that tau aggregates may correlate more closely with disease progression. [] Therefore, having a PET tracer that specifically binds to tau aggregates would allow researchers and clinicians to:

    Q2: How do the imidazo[1,2-a]pyrimidin-7-amine derivatives described in the paper interact with their target?

    A2: The paper focuses on the identification of novel PET tracers rather than an in-depth analysis of their binding mechanisms. The research shows that the three novel imidazo[1,2-a]pyrimidin-7-amine derivatives (specifically, 2-(4-[11C]methoxyphenyl)imidazo[1,2-a]pyridin-7-amine ([11C]RO6924963), N-[11C]methyl-2-(3-methylphenyl)imidazo[1,2-a]pyrimidin-7-amine ([11C]RO6931643), and [18F]2-(6-fluoropyridin-3-yl)pyrrolo[2,3-b:4,5-c']dipyridine ([18F]RO6958948)) exhibit high affinity for tau neurofibrillary tangles. [] This suggests that these compounds likely bind to specific sites on the aggregated tau protein. Further research is needed to elucidate the exact binding sites and the molecular interactions involved.

    Q3: What are the advantages of the identified imidazo[1,2-a]pyrimidin-7-amine derivatives as potential PET tracers?

    A3: The study highlights several promising characteristics of the identified compounds:

    • High affinity for tau neurofibrillary tangles: This ensures specific binding and reduces off-target interactions. []
    • Excellent selectivity against Aβ plaques: This allows for specific imaging of tau pathology and distinguishes it from Aβ. []
    • Appropriate pharmacokinetic and metabolic properties: The compounds exhibit favorable distribution, metabolism, and clearance profiles in mice and non-human primates. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.